"2-Fluoro-4'-piperidinomethyl benzophenone" synthesis and characterization
"2-Fluoro-4'-piperidinomethyl benzophenone" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4'-piperidinomethyl benzophenone
Introduction: The Strategic Importance of Fluorinated Benzophenones
The benzophenone framework is a privileged scaffold in medicinal chemistry and materials science, serving as a core structural motif in a multitude of biologically active compounds and functional materials.[1] Its derivatives are known to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine into organic molecules is a cornerstone of modern drug design, capable of profoundly altering a molecule's physicochemical and biological properties.[1] Strategic fluorination can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability.[1]
This guide provides a comprehensive technical overview of a robust synthetic pathway to 2-Fluoro-4'-piperidinomethyl benzophenone, a molecule that combines the benzophenone core, a strategically placed fluorine atom, and a piperidinomethyl group, a common feature in pharmacologically active agents. We will delve into the causal reasoning behind the selected synthetic methodology, provide detailed, field-tested protocols, and outline a multi-technique approach for its unambiguous structural characterization.
Part 1: A Logic-Driven Synthetic Strategy
The synthesis of an unsymmetrical diaryl ketone such as 2-Fluoro-4'-piperidinomethyl benzophenone requires a carefully planned approach to ensure regiochemical control and compatibility with the functional groups present. A multi-step synthesis commencing with a Friedel-Crafts acylation is the most reliable and scalable method.
The chosen three-step pathway is as follows:
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Friedel-Crafts Acylation: Construction of the benzophenone core by reacting 2-fluorobenzoyl chloride with toluene. This establishes the C-C bond between the two aromatic rings.
-
Radical Halogenation: Selective functionalization of the benzylic methyl group via free-radical bromination to create a reactive intermediate.
-
Nucleophilic Substitution: Introduction of the piperidine moiety by reacting the brominated intermediate with piperidine to yield the final product.
This strategy is superior to alternatives, such as a direct Mannich-type aminomethylation on a pre-formed 2-fluorobenzophenone, which would likely suffer from poor regioselectivity and side reactions.[2][3] Similarly, beginning with a piperidinomethyl-substituted aromatic ring is ill-advised, as the basic nitrogen atom would interfere with the Lewis acid catalyst required for the Friedel-Crafts reaction.
Part 2: Validated Experimental Protocols
The following protocols are designed for clarity, reproducibility, and safety. All operations should be conducted in a well-ventilated fume hood.
Protocol 2.1: Synthesis of 2-Fluoro-4'-methylbenzophenone (Friedel-Crafts Acylation)
This electrophilic aromatic substitution reaction uses aluminum chloride (AlCl₃) as a Lewis acid to generate a potent acylium ion electrophile from 2-fluorobenzoyl chloride.[4][5] Toluene acts as the nucleophilic aromatic ring, with the methyl group directing acylation primarily to the para position due to steric hindrance at the ortho positions.
Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM, 5 mL/mmol AlCl₃).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add toluene (1.5 eq) dropwise to the suspension.
-
Add a solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM (2 mL/mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by slowly pouring it over crushed ice with concentrated HCl (1 mL/g AlCl₃).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from ethanol to yield the product as a white solid.
Protocol 2.2: Synthesis of 2-Fluoro-4'-(bromomethyl)benzophenone (Benzylic Bromination)
This step utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction, which selectively occurs at the benzylic position due to the stability of the resulting benzylic radical.
Methodology:
-
In a round-bottom flask, dissolve 2-fluoro-4'-methylbenzophenone (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution.
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Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) using a heating mantle. Irradiation with a UV lamp can accelerate the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the top of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude brominated product, which can often be used in the next step without further purification.
Protocol 2.3: Synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone (Nucleophilic Substitution)
This is a standard Sₙ2 reaction where the nitrogen atom of piperidine acts as a nucleophile, displacing the bromide from the benzylic carbon. A mild base like potassium carbonate is used to neutralize the HBr formed during the reaction.
Methodology:
-
Dissolve 2-fluoro-4'-(bromomethyl)benzophenone (1.0 eq) in acetonitrile.
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Add piperidine (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
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Stir the reaction mixture vigorously at room temperature for 8-12 hours or until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the final product by column chromatography on silica gel to obtain 2-Fluoro-4'-piperidinomethyl benzophenone as a pure solid.
Part 3: Comprehensive Structural Characterization
Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.[1]
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¹H NMR Spectroscopy: The proton spectrum provides information on the chemical environment and neighboring protons. Key signals include distinct multiplets for the aromatic protons, a characteristic singlet for the benzylic methylene (-CH₂-) protons, and several signals corresponding to the non-equivalent protons of the piperidine ring.[1]
-
¹³C NMR Spectroscopy: This spectrum reveals all unique carbon environments. The carbonyl carbon signal appears significantly downfield. Aromatic carbons will show characteristic shifts, with those near the fluorine atom exhibiting splitting (C-F coupling).[1]
-
¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is highly informative. A single resonance is expected, and its chemical shift is indicative of the fluorine's electronic environment on the benzophenone core.[1][6]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| Aromatic H (fluoro-ring) | 7.1 - 7.8 (m) | 115 - 165 (d, J_CF) | -110 to -120 (s) |
| Aromatic H (piperidino-ring) | 7.3 - 7.7 (m) | 128 - 145 | N/A |
| Carbonyl C=O | N/A | ~195 | N/A |
| Benzylic -CH₂- | ~3.5 (s) | ~63 | N/A |
| Piperidine -CH₂- (α to N) | ~2.4 (m) | ~54 | N/A |
| Piperidine -CH₂- (β, γ to N) | ~1.4 - 1.6 (m) | ~24, ~26 | N/A |
| Table 1: Predicted NMR Data for 2-Fluoro-4'-piperidinomethyl benzophenone. Data is compiled from typical values and specific predictions.[1] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
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Molecular Ion (M⁺): The primary evidence is the molecular ion peak corresponding to the exact mass of the compound.
-
Fragmentation: Key fragmentations include the cleavage of the piperidinomethyl group, leading to a stable benzylic cation, and cleavage at the carbonyl group (alpha cleavage), resulting in benzoyl-type fragments.[7]
| Ion | Calculated m/z | Description |
| [C₁₉H₂₀FNO]⁺ | 297.15 | Molecular Ion (M⁺) |
| [M - C₅H₁₀N]⁺ | 213.06 | Loss of piperidinyl radical |
| [C₁₃H₉FO]⁺ | 200.06 | 2-Fluorobenzoyl cation |
| [C₇H₆F]⁺ | 109.04 | Fluorophenyl cation |
| [C₅H₁₀N]⁺ | 84.08 | Piperidinyl cation |
| Table 2: Predicted key fragments in the mass spectrum of the target compound. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group.[8][9]
-
C-F Stretch: A strong absorption indicating the presence of the carbon-fluorine bond.
-
Aromatic C=C and C-H Stretches: Multiple bands confirming the presence of the aromatic rings.[8]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Carbonyl (C=O) Stretch | 1660 - 1680 | Strong, Sharp |
| Aromatic C=C Stretch | 1580 - 1600 | Medium |
| C-F Stretch | 1200 - 1250 | Strong |
| Table 3: Characteristic IR absorption bands for 2-Fluoro-4'-piperidinomethyl benzophenone. |
Conclusion
This guide has detailed a logical and efficient three-step synthesis for 2-Fluoro-4'-piperidinomethyl benzophenone, starting from commercially available materials. The rationale for each synthetic transformation was explained, emphasizing regiochemical control and functional group compatibility. Furthermore, a comprehensive analytical workflow employing ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy provides a robust system for verifying the structural integrity and purity of the final compound. These detailed protocols and characterization data serve as a valuable resource for researchers in synthetic and medicinal chemistry.
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